1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16ClN3O2 and its molecular weight is 377.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Methodologies : Various synthetic routes have been developed for pyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis. For instance, a three-component, one-pot synthesis process has been reported for pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives, showcasing efficient methods for constructing complex molecules (Bazgir et al., 2008). Similarly, a straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones from 2-chloropyridine-3-carboxylic acid has been developed, highlighting the structural diversity and biopharmaceutical properties variation of these compounds (Jatczak et al., 2014).
Biological Activities
- Antimicrobial and Antitumor Activities : Pyrimidine derivatives have been investigated for their antimicrobial and antitumor activities. A study on pyridopyrimidine derivatives containing Schiff bases of certain amino acids demonstrated variable antibacterial activities and showed potential as antibacterial and antitumor agents (Alwan et al., 2014). This indicates the potential pharmacological applications of such compounds.
Catalytic and Material Chemistry Applications
- Catalytic Applications : Pyrimidine derivatives coordination complexes have been synthesized and characterized, showing significant catalytic properties in addition to antimicrobial activities. For example, a complex demonstrated excellent catalytic performance in the decolorization of methyl blue and the oxidation of benzyl alcohol to benzaldehyde (Lu et al., 2015). This highlights the utility of pyrimidine derivatives in catalysis and environmental applications.
Mechanism of Action
Target of Action
The primary target of 1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . Molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound 1-Benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to have significant inhibitory activity against CDK2/cyclin A2 . This interaction suggests that the compound may play a role in cell cycle regulation and could potentially be used in cancer treatment .
Cellular Effects
This compound has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This suggests that the compound may have a broad range of effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, the compound has been found to bind to the active site of CDK2 through essential hydrogen bonding with Leu83 .
Properties
IUPAC Name |
1-benzyl-3-[(4-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-17-10-8-16(9-11-17)14-25-20(26)19-18(7-4-12-23-19)24(21(25)27)13-15-5-2-1-3-6-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDXQZQFKFWJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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